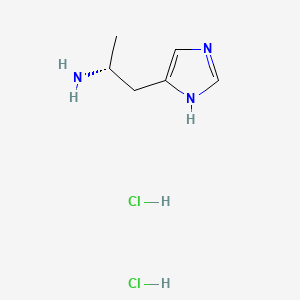

(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride

Description

Properties

IUPAC Name |

(2R)-1-(1H-imidazol-5-yl)propan-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHCNQFUWDFPCW-ZJIMSODOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CN=CN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873405 | |

| Record name | (R)-2-(3H-Imidazol-4-yl)-1-methylethanamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75614-89-0 | |

| Record name | (R)-2-(3H-Imidazol-4-yl)-1-methylethanamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)(-)-α-Methylhistamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structural Analysis of (R)-1-(1H-Imidazol-4-yl)propan-2-amine Dihydrochloride

Introduction

(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride is a chiral small molecule featuring a primary amine and an imidazole functional group. As a derivative of histamine, its biological significance necessitates a rigorous and unambiguous structural characterization, which is a cornerstone of modern drug development and chemical research. The molecular formula is C₆H₁₃Cl₂N₃, and its molecular weight is 198.09 g/mol .[1][2] The control over its chemical identity, stereochemical integrity, and solid-state form is paramount for ensuring safety, efficacy, and batch-to-batch consistency.

This guide provides an in-depth framework for the comprehensive structural analysis of this compound. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind methodological choices. The narrative integrates multiple analytical techniques into a self-validating system, ensuring scientific integrity and aligning with regulatory expectations for drug substance characterization.[3][4]

Part 1: Confirmation of Covalent Structure and Chemical Identity

The foundational step in any analysis is the unequivocal confirmation of the molecule's covalent structure—the precise arrangement and bonding of its atoms. This is achieved by employing a suite of complementary spectroscopic techniques.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry is the definitive tool for confirming molecular weight. For a pre-charged, polar molecule like an amine dihydrochloride, Electrospray Ionization (ESI) is the preferred technique due to its soft ionization mechanism, which minimizes fragmentation and preserves the molecular ion. We analyze the compound in a positive ion mode to detect the protonated free base ([M+H]⁺). High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition, providing a high degree of confidence in the chemical formula.

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). By inducing fragmentation of the parent ion, we can deduce the connectivity of the molecule. For imidazole-containing compounds, fragmentation often involves the loss of small molecules from side chains while the imidazole ring itself remains intact, providing a characteristic fragmentation signature.[5][6]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of water and acetonitrile with 0.1% formic acid. The acid ensures the amine is protonated.

-

Chromatography (Optional but Recommended): Inject 5 µL onto a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) to separate the analyte from potential non-volatile impurities. Use a simple gradient of water and acetonitrile (both with 0.1% formic acid).

-

Mass Spectrometry (ESI-MS):

-

Mode: Positive Ion Electrospray (ESI+).

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Data Acquisition: Acquire full scan data to identify the [M+H]⁺ ion and MS/MS data by selecting the parent ion for collision-induced dissociation (CID).

-

Data Presentation: Expected Mass Spectrometry Data

| Ion Species | Formula | Calculated m/z | Observed m/z (HRMS) |

|---|---|---|---|

| Free Base (M) | C₆H₁₁N₃ | 125.0953 | - |

| Protonated Parent Ion ([M+H]⁺) | C₆H₁₂N₃⁺ | 126.1031 | 126.103 ± 5 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Connectivity

Expertise & Causality: NMR spectroscopy provides the most detailed picture of the covalent structure in solution. ¹H NMR identifies the number and type of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish H-H and C-H connectivities, respectively, allowing for the complete assembly of the molecular puzzle. The chemical shifts, integration values, and coupling patterns are all critical pieces of evidence.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the substance in 0.7 mL of a deuterated solvent, typically Deuterium Oxide (D₂O) or Methanol-d₄, as the dihydrochloride salt is highly polar.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Suppress the residual water signal if using D₂O.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR: Perform COSY and HSQC experiments to establish correlations.

-

Data Presentation: Predicted ¹H NMR Chemical Shifts

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₃ | Doublet | ~1.3 |

| -CH₂- | Multiplet | ~3.1 |

| -CH(N)- | Multiplet | ~3.8 |

| Imidazole C5-H | Singlet | ~7.6 |

| Imidazole C2-H | Singlet | ~8.9 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Expertise & Causality: FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies. For this molecule, we expect to see distinct peaks corresponding to the N-H bonds of the primary amine and the imidazole ring, C-H bonds of the aliphatic chain, and the C=C and C=N bonds within the aromatic imidazole ring.[7][8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using the spectrum of the empty ATR crystal.

Data Presentation: Characteristic FTIR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Ammonium Salt) | Stretch | 3200-2800 (broad) |

| N-H (Imidazole) | Stretch | 3150-3000 |

| C-H (Aliphatic) | Stretch | 2980-2850 |

| C=N, C=C (Imidazole) | Stretch | 1650-1450 |

Part 2: Stereochemical Analysis: Defining the 3D Structure

For a chiral molecule, confirming the covalent structure is only half the battle. The absolute configuration and enantiomeric purity are critical quality attributes that directly impact biological activity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Expertise & Causality: Chiral HPLC is the gold standard for determining enantiomeric purity (or enantiomeric excess, %ee).[10] The principle relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification. For chiral amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or cyclodextrin-based CSPs are often highly effective.[11][12]

Experimental Protocol: Chiral HPLC Method

-

Column Selection: Screen several polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC).

-

Mobile Phase: A typical mobile phase would be a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol), with a small amount of an amine modifier (e.g., diethylamine, 0.1%) to improve peak shape.

-

Isocratic Elution:

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV at 210 nm (imidazole chromophore).

-

-

System Suitability: Inject a racemic (50:50) sample to confirm separation of the two enantiomers. The resolution between the (R)- and (S)-peaks should be >1.5.

-

Quantification: Inject the sample of this compound. Calculate the %ee using the peak areas: %ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

X-Ray Crystallography for Absolute Configuration

Expertise & Causality: While chiral HPLC quantifies purity, single-crystal X-ray diffraction provides the definitive, unambiguous determination of the absolute configuration.[13][14] By diffracting X-rays off a suitable single crystal, a three-dimensional electron density map of the molecule is generated. When anomalous dispersion is used, the absolute structure can be determined, often expressed through the Flack parameter, which should be close to zero for the correct enantiomer. This technique also confirms the salt stoichiometry and reveals the intricate network of hydrogen bonds in the solid state.

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure.

-

Absolute Configuration Determination: Refine the structural model against the data. The value of the Flack parameter will confirm the (R)-configuration. A value near 0 indicates the correct assignment, while a value near 1 would indicate the opposite enantiomer.

Part 3: Solid-State Characterization

The physical form of a drug substance can significantly impact its stability, solubility, and bioavailability. Characterizing the solid state is a critical regulatory requirement.[15]

X-Ray Powder Diffraction (PXRD) for Crystalline Fingerprinting

Expertise & Causality: PXRD is an essential tool for routine quality control of the solid form.[16][17] Each crystalline solid produces a unique diffraction pattern, or "fingerprint," based on the arrangement of molecules in its crystal lattice. This technique is used to confirm the identity of the crystalline form, assess its purity, and monitor for any unwanted polymorphic transformations during manufacturing or storage.

Experimental Protocol: PXRD Analysis

-

Sample Preparation: Gently pack a few milligrams of the powder into a sample holder.

-

Data Acquisition: Collect the diffraction pattern on a powder diffractometer, typically using Cu Kα radiation, over a 2θ range of approximately 2° to 40°.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, is compared to a reference pattern obtained from a well-characterized batch.

Data Presentation: Representative PXRD Data

| Position (°2θ) | Relative Intensity (%) |

|---|---|

| Peak 1 | 100 |

| Peak 2 | 85 |

| Peak 3 | 70 |

| ... | ... |

Part 4: An Integrated Approach to Quality Control

A robust analytical control strategy integrates these techniques to ensure the quality of the drug substance. The methods are validated according to ICH guidelines and compiled into a specification, which is a set of tests, procedures, and acceptance criteria that must be met for a batch to be released.[4]

Data Presentation: Example Drug Substance Specification

| Test | Analytical Procedure | Acceptance Criteria |

|---|---|---|

| Identification | ||

| A: FTIR | ATR-FTIR | The spectrum corresponds to that of the reference standard. |

| B: HPLC Retention Time | Reversed-Phase HPLC | The principal peak corresponds in retention time to the reference standard. |

| Assay | Reversed-Phase HPLC | 98.0% - 102.0% |

| Stereochemical Purity | Chiral HPLC | Enantiomeric Excess: ≥ 99.5% |

| Crystallinity | PXRD | The diffractogram corresponds to the established crystalline form. |

| Impurities | HPLC | Individual Impurity: ≤ 0.10%; Total Impurities: ≤ 0.5% |

References

- 1. This compound | C6H13Cl2N3 | CID 11957567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. database.ich.org [database.ich.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. yakhak.org [yakhak.org]

- 13. Advancements in small molecule drug design: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]

- 15. fda.gov [fda.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Powder diffraction investigations of some organic hydrochlorides | Powder Diffraction | Cambridge Core [cambridge.org]

An In-Depth Technical Guide to the Mechanism of Action of (R)-α-Methylhistamine on Histamine Receptors

Abstract

(R)-α-methylhistamine is a critical pharmacological tool for the investigation of the histamine H3 and H4 receptors. As a potent and selective agonist for the presynaptic H3 autoreceptor, it has been instrumental in elucidating the role of this receptor in modulating neurotransmitter release. Furthermore, its significant activity at the H4 receptor, a key player in immunomodulation, underscores its complex pharmacology. This guide provides a comprehensive technical overview of the mechanism of action of (R)-α-methylhistamine, detailing its receptor binding profile, downstream signaling cascades, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in histamine receptor research and related therapeutic areas.

Introduction: The Histamine Receptor Family and the Significance of (R)-α-Methylhistamine

Histamine, a fundamental biogenic amine, orchestrates a wide array of physiological and pathological processes by activating four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] Each receptor subtype exhibits a unique tissue distribution and couples to specific intracellular signaling pathways, resulting in a diverse range of cellular responses. While H1 and H2 receptors are well-known for their roles in allergic reactions and gastric acid secretion, respectively, the H3 and H4 receptors have emerged as important targets in neurobiology and immunology.

(R)-α-methylhistamine, a chiral derivative of histamine, has been a cornerstone in the pharmacological dissection of the H3 and H4 receptor subtypes. Its stereoselective interaction with these receptors, coupled with significantly reduced activity at H1 and H2 receptors, provides a valuable tool for targeted investigations.[2] This guide will delve into the nuanced molecular interactions and cellular consequences of (R)-α-methylhistamine binding to its primary targets, the H3 and H4 receptors, while also addressing its limited engagement with H1 and H2 receptors.

Receptor Binding Profile and Selectivity

The pharmacological utility of (R)-α-methylhistamine is rooted in its distinct binding affinity profile across the four histamine receptor subtypes. Methylation at the alpha-carbon of the ethylamine side chain of histamine drastically increases its potency at the H3 receptor, with this enhanced activity residing almost exclusively in the (R)-enantiomer.[2]

| Receptor Subtype | Binding Affinity (K D ) | Functional Potency (EC 50 ) | Notes |

| H1 Receptor | Very Low Affinity | Highly Reduced Activity | (R)-α-methylhistamine is a very weak agonist at the H1 receptor. |

| H2 Receptor | Very Low Affinity | Highly Reduced Activity | (R)-α-methylhistamine shows minimal agonistic activity at the H2 receptor. |

| H3 Receptor | 50.3 nM | - | A potent and high-affinity agonist.[3] |

| H4 Receptor | - | 66 nM | A potent agonist, with over 200-fold lower selectivity compared to the H3 receptor.[2][3] |

Mechanism of Action at Histamine H3 Receptor

The histamine H3 receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine. It also acts as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.

G Protein Coupling and Downstream Signaling

Upon binding of (R)-α-methylhistamine, the H3 receptor undergoes a conformational change, leading to the activation of its coupled heterotrimeric G protein, predominantly of the Gi/o family. This activation results in the dissociation of the Gα and Gβγ subunits, which then initiate downstream signaling events.

The primary signaling pathway involves the inhibition of adenylyl cyclase , leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA), thereby modulating the phosphorylation of various downstream targets involved in neurotransmitter release.

Mechanism of Action at Histamine H4 Receptor

The histamine H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells. Its activation plays a crucial role in immune responses and inflammation.

G Protein Coupling and Downstream Signaling

Similar to the H3 receptor, the H4 receptor couples to Gi/o proteins.[1] The binding of (R)-α-methylhistamine to the H4 receptor triggers the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This modulation of cAMP signaling in immune cells can lead to various functional responses, including chemotaxis, cytokine and chemokine release, and changes in cell shape.[2]

Experimental Methodologies for Characterization

The elucidation of the mechanism of action of (R)-α-methylhistamine relies on a suite of in vitro and in vivo experimental techniques. The following are key assays used to characterize its interaction with histamine receptors.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki or KD) of a ligand for its receptor. It involves the use of a radiolabeled ligand that specifically binds to the receptor of interest.

Objective: To determine the binding affinity of (R)-α-methylhistamine for the histamine H3 receptor.

Principle: This is a competitive binding assay where unlabeled (R)-α-methylhistamine competes with a radiolabeled H3 receptor agonist, such as [3H]-Nα-methylhistamine, for binding to the receptor.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Culture cells expressing the human H3 receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in an ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup (96-well plate format):

-

To each well, add:

-

50 µL of assay buffer (for total binding) or a high concentration of an unlabeled H3 antagonist (e.g., 10 µM thioperamide) for non-specific binding.

-

50 µL of a serial dilution of unlabeled (R)-α-methylhistamine.

-

100 µL of the membrane preparation.

-

50 µL of [3H]-Nα-methylhistamine (at a concentration near its KD).

-

-

-

Incubation:

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of (R)-α-methylhistamine to generate a competition curve.

-

Determine the IC50 value (the concentration of (R)-α-methylhistamine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Functional Assay: cAMP Measurement

Functional assays are crucial for determining the potency (EC50) and efficacy of a ligand. For Gi/o-coupled receptors like H3 and H4, a common functional assay measures the inhibition of adenylyl cyclase activity, which is reflected in a decrease in intracellular cAMP levels.

Objective: To determine the functional potency of (R)-α-methylhistamine at the histamine H4 receptor.

Principle: This assay measures the ability of (R)-α-methylhistamine to inhibit the forskolin-stimulated accumulation of cAMP in cells expressing the H4 receptor. Forskolin is a direct activator of adenylyl cyclase.

Step-by-Step Protocol:

-

Cell Culture and Plating:

-

Culture cells expressing the human H4 receptor in a suitable multi-well plate (e.g., 96-well).

-

Allow the cells to reach an appropriate confluency.

-

-

Pre-treatment:

-

Wash the cells with a serum-free medium or buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

-

Agonist Stimulation:

-

Add varying concentrations of (R)-α-methylhistamine to the wells.

-

Simultaneously or shortly after, add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Quantification:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP levels using a commercially available kit, such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay using an antibody specific for cAMP.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay that measures the competition between cellular cAMP and a biotinylated cAMP probe.

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signals to cAMP concentrations using the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the concentration of (R)-α-methylhistamine.

-

Determine the EC50 value from the resulting dose-response curve, which represents the concentration of (R)-α-methylhistamine that produces 50% of its maximal inhibitory effect.

-

Stereoselective Synthesis of (R)-α-Methylhistamine

The stereochemistry of (R)-α-methylhistamine is crucial for its selective activity. The synthesis of the pure (R)-enantiomer typically involves a stereoselective approach. While specific proprietary synthetic routes may vary, a general strategy often involves the use of a chiral auxiliary or a stereoselective reduction of a prochiral ketone.

A plausible synthetic route can be adapted from the synthesis of related chiral α-methylated histamine derivatives.[4] One common approach involves the following key steps:

-

Starting Material: The synthesis often begins with a protected L-histidine derivative, which provides the necessary imidazole moiety and the chiral center.

-

Functional Group Transformations: The carboxylic acid of L-histidine is typically converted to a ketone.

-

Stereoselective Reduction: The key step is the stereoselective reduction of the ketone to a secondary alcohol, which sets the desired (R)-configuration at the α-carbon. This can be achieved using chiral reducing agents.

-

Introduction of the Amino Group: The hydroxyl group is then converted to an amino group, often via a mesylate or tosylate intermediate followed by displacement with an amine source (e.g., azide followed by reduction).

-

Deprotection: Finally, any protecting groups on the imidazole ring and the amino group are removed to yield (R)-α-methylhistamine.

The absolute configuration of the final product is confirmed using techniques such as X-ray crystallography of a suitable salt.[4]

Conclusion and Future Directions

(R)-α-methylhistamine remains an indispensable pharmacological tool for probing the function of histamine H3 and H4 receptors. Its high potency and selectivity for the H3 receptor have been pivotal in defining its role as a key regulator of neurotransmission in the central nervous system. Its concurrent agonism at the H4 receptor highlights the intricate interplay of histamine signaling in the immune system.

The detailed understanding of its mechanism of action, facilitated by the experimental approaches outlined in this guide, continues to drive the development of novel therapeutic agents targeting the H3 and H4 receptors for a range of disorders, including neurological conditions, inflammatory diseases, and allergies. Future research will likely focus on developing ligands with even greater subtype selectivity and exploring the potential for biased agonism at these receptors to fine-tune therapeutic outcomes.

References

- 1. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.tocris.com [resources.tocris.com]

- 3. Cardiovascular effects of R-alpha-methylhistamine, a selective histamine H3 receptor agonist, in rats: lack of involvement of histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, absolute configuration, stereoselectivity, and receptor selectivity of (alpha R, beta S)-alpha,beta-dimethylhistamine, a novel high potent histamine H3 receptor agonist [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Imidazole-Based Pharmaceutical Intermediates

Abstract

The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties facilitate a wide array of biological activities, making it a "privileged scaffold" in drug discovery.[3] This guide provides an in-depth exploration of the discovery and synthesis of imidazole-based pharmaceutical intermediates, intended for researchers, scientists, and professionals in drug development. We will delve into the historical context, key synthetic methodologies with detailed mechanistic insights, and practical, field-proven protocols. The causality behind experimental choices is emphasized, ensuring a robust and validated understanding of the synthesis of these critical pharmaceutical building blocks.

The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

First synthesized by Heinrich Debus in 1858, the imidazole ring is a fundamental component of numerous biologically active molecules.[1][4] It is found in essential natural compounds like the amino acid histidine, histamine, and purines, which form the basis of DNA.[1][2] The amphoteric nature of the imidazole ring, allowing it to act as both a weak acid and a weak base, is a key feature of its chemical reactivity.[5][6] This, combined with its ability to engage in hydrogen bonding and coordinate with metal ions, underpins its diverse pharmacological activities.[7]

The therapeutic applications of imidazole-containing drugs are vast, spanning antifungal agents (e.g., ketoconazole), antibiotics (e.g., metronidazole), anticancer therapies, and antihypertensive medications.[1][5] The versatility of the imidazole core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[8][9]

Foundational Synthetic Methodologies for the Imidazole Core

The construction of the imidazole ring can be achieved through various synthetic routes, each with its own set of advantages and limitations. The choice of a particular method is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.

The Debus-Radziszewski Imidazole Synthesis

This classical multi-component reaction, first reported by Debus and later refined by Radziszewski, remains a commercially significant method for producing a variety of imidazoles.[10][11] The synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[10]

Reaction Scheme:

Caption: The Debus-Radziszewski imidazole synthesis.

Causality and Mechanistic Insights: The reaction is thought to proceed in two main stages.[10] First, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This is followed by the condensation of the diimine with the aldehyde to yield the imidazole ring.[10] While the precise mechanism is not fully elucidated, this pathway provides a rational framework for understanding the reaction.[10] A key advantage of this method is its convergent nature, allowing for the rapid assembly of substituted imidazoles from simple precursors. However, a notable drawback can be the formation of side products, leading to lower yields in some cases.[12]

The Marckwald Synthesis

The Marckwald synthesis is a powerful method for preparing 2-mercaptoimidazoles, which can then be readily converted to other imidazole derivatives.[5] This route involves the reaction of an α-aminoketone or α-aminoaldehyde with a cyanate, isothiocyanate, or thiocyanate.[5][13]

Reaction Scheme:

Caption: The Marckwald synthesis of imidazoles.

Causality and Mechanistic Insights: The reaction proceeds through the initial formation of a thiourea intermediate, which then undergoes intramolecular cyclization to form an imidazoline-2-thione.[5] Subsequent desulfurization, often accomplished with reagents like Raney nickel or hydrogen peroxide, yields the corresponding imidazole.[13] The Marckwald synthesis is particularly valuable for accessing imidazoles with specific substitution patterns that may be difficult to obtain through other methods. The availability of the starting α-amino carbonyl compounds can sometimes be a limiting factor.[13]

The van Leusen Imidazole Synthesis

The van Leusen reaction offers a versatile route to imidazoles through the [3+2] cycloaddition of an aldimine with tosylmethyl isocyanide (TosMIC).[14] This method is highly regarded for its operational simplicity and the ability to generate a wide range of substituted imidazoles.[14]

Reaction Scheme:

Caption: The van Leusen imidazole synthesis.

Causality and Mechanistic Insights: The reaction is initiated by the deprotonation of TosMIC by a base, generating a nucleophilic species that attacks the aldimine. Subsequent cyclization and elimination of the tosyl group lead to the formation of the imidazole ring.[14] A significant advantage of the van Leusen synthesis is its tolerance of a broad range of functional groups on both the aldimine and TosMIC components.[14]

Modern Synthetic Approaches: The Rise of Catalysis

In recent years, the development of catalytic methods has revolutionized the synthesis of imidazole derivatives, offering improved efficiency, selectivity, and sustainability.

Metal-Catalyzed Synthesis

Transition metal catalysts, particularly those based on copper, palladium, and nickel, have been extensively employed in the synthesis of imidazoles.[15] These catalysts can facilitate a variety of transformations, including C-H activation and cross-coupling reactions, to construct and functionalize the imidazole ring.[15][16]

Key Advantages of Metal Catalysis:

-

High Efficiency and Selectivity: Catalytic cycles can lead to high product yields with excellent control over regioselectivity.

-

Milder Reaction Conditions: Many metal-catalyzed reactions can be performed under milder conditions compared to classical methods.[16]

-

Functional Group Tolerance: Modern catalytic systems often exhibit high tolerance for a wide range of functional groups.

Table 1: Comparison of Metal Catalysts in Imidazole Synthesis

| Catalyst System | Reaction Type | Advantages | Challenges |

| Copper-based | C-H Functionalization, Diamination | Low cost, environmentally benign | Can require high catalyst loading |

| Palladium-based | Cross-coupling, C-H Arylation | High efficiency, broad substrate scope | High cost, potential for product contamination |

| Nickel-based | C-H Arylation | Cost-effective alternative to palladium | Can be sensitive to air and moisture |

Organocatalysis and Green Chemistry Approaches

The use of small organic molecules as catalysts (organocatalysis) has emerged as a sustainable alternative to metal-based systems.[17] Additionally, methodologies employing microwave irradiation and solvent-free conditions are gaining prominence for their ability to reduce reaction times and environmental impact.[12][18] The use of magnetic nanoparticles as recoverable catalysts further enhances the green credentials of imidazole synthesis.[19]

Experimental Protocols: A Practical Guide

The following protocols are provided as illustrative examples of the synthesis of imidazole intermediates. Researchers should always adhere to standard laboratory safety procedures.

Protocol for Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole

Materials:

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Benzaldehyde

-

Ammonium acetate

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (2.0 eq) in glacial acetic acid.

-

Heat the mixture to reflux with stirring for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4,5-triphenylimidazole.

Protocol for Marckwald Synthesis of a Fused Imidazole-2-thione

Materials:

-

α-Aminoketone

-

Potassium thiocyanate (KSCN)

-

Water

Procedure:

-

Dissolve the α-aminoketone (1.0 eq) in water.[13]

-

Add potassium thiocyanate (3.0 eq) to the solution.[13]

-

Heat the reaction mixture at 90°C for 16 hours.[13]

-

Cool the mixture to room temperature and collect the precipitated product by filtration.[13]

-

Wash the filter cake with cold water and dry under reduced pressure to yield the imidazole-2-thione.[13]

Conclusion and Future Perspectives

The imidazole scaffold continues to be a rich source of innovation in pharmaceutical research. While classical synthetic methods remain relevant, the future of imidazole synthesis lies in the development of more efficient, selective, and sustainable catalytic approaches. The exploration of novel reaction pathways and the application of green chemistry principles will undoubtedly lead to the discovery of new imidazole-based drug candidates with improved therapeutic profiles.[2]

References

- 1. chemijournal.com [chemijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 6. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

- 9. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 11. scribd.com [scribd.com]

- 12. ijprajournal.com [ijprajournal.com]

- 13. Synthesis of Fused sp3‐Enriched Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Highly efficient and metal-free synthesis of tri- and tetrasubstituted imidazole catalyzed by 3-picolinic acid - Arabian Journal of Chemistry [arabjchem.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00368G [pubs.rsc.org]

Spectroscopic Profile of (R)-alpha-methylhistamine: A Technical Guide for Researchers

Introduction

(R)-alpha-methylhistamine is a potent and selective agonist for the histamine H3 receptor, a key player in the modulation of neurotransmitter release in the central nervous system.[1][2] Its unique pharmacological profile makes it a valuable tool in neuroscience research and a potential lead compound in drug development for various neurological and inflammatory disorders. A thorough understanding of its molecular structure is paramount for these applications, and spectroscopic techniques provide the necessary analytical depth.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the carbon-hydrogen framework and the connectivity of the molecule.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Based on the structure of (R)-alpha-methylhistamine, we can predict the following proton signals. The chemical shifts are estimated based on typical values for similar functional groups and may vary depending on the solvent and salt form (dihydrochloride or dihydrobromide).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 (imidazole ring) | ~8.7 | Singlet (s) | 1H |

| H-4 (imidazole ring) | ~7.4 | Singlet (s) | 1H |

| α-CH | ~3.8 - 4.2 | Multiplet (m) | 1H |

| β-CH₂ | ~3.2 - 3.5 | Multiplet (m) | 2H |

| α-CH₃ | ~1.5 | Doublet (d) | 3H |

| NH₂ | Variable | Broad Singlet (br s) | 2H |

| Imidazole NH | Variable | Broad Singlet (br s) | 1H |

Causality Behind Predictions: The aromatic protons on the imidazole ring (H-2 and H-4) are expected to appear at high chemical shifts (downfield) due to the deshielding effect of the aromatic ring current. The methine proton (α-CH) is adjacent to a chiral center and an amino group, leading to a complex splitting pattern (multiplet) and a downfield shift. The methylene protons (β-CH₂) are diastereotopic due to the adjacent chiral center and will likely appear as a complex multiplet. The methyl protons (α-CH₃) will be a doublet due to coupling with the adjacent methine proton. The amine and imidazole N-H protons are exchangeable and their chemical shifts are highly dependent on solvent and concentration, typically appearing as broad signals.

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of (R)-alpha-methylhistamine dihydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄). D₂O is a good choice due to the solubility of the hydrochloride salt.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Reference the spectrum to an internal standard (e.g., DSS or TSP in D₂O).

-

References

- 1. R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride

This guide provides a comprehensive technical overview of the critical physicochemical properties of (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride, a molecule of interest in pharmaceutical development. The focus is on delivering a deep understanding of its solubility and stability profiles, underpinned by robust experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

This compound is a small molecule characterized by the presence of an imidazole ring and a primary amine, formulated as a dihydrochloride salt.[1] The molecular formula is C6H13Cl2N3 with a molecular weight of approximately 198.09 g/mol .[1] The dihydrochloride salt form is often selected for amine-containing active pharmaceutical ingredients (APIs) to enhance stability and aqueous solubility, which are critical for predictable biopharmaceutical performance.[2] Salt formation protonates the amine groups, creating a more stable ammonium ion and generally improving the compound's crystallinity and handling properties.[2]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H13Cl2N3 | PubChem CID: 11957567[1] |

| Molecular Weight | 198.09 g/mol | PubChem CID: 11957567[1] |

| IUPAC Name | (2R)-1-(1H-imidazol-5-yl)propan-2-amine;dihydrochloride | PubChem CID: 11957567[1] |

| Physical Description | Expected to be a solid powder. | General knowledge of hydrochloride salts.[2] |

Equilibrium Solubility Assessment

The aqueous solubility of an API is a critical determinant of its oral bioavailability. For ionizable compounds such as this compound, solubility is highly dependent on the pH of the medium. A comprehensive pH-solubility profile is therefore essential.

The experimental design for determining equilibrium solubility must adhere to guidelines that ensure the data is relevant to in vivo conditions. The World Health Organization (WHO) and other regulatory bodies recommend determining the pH-solubility profile over a physiologically relevant range, typically pH 1.2 to 6.8, at a constant temperature of 37 ± 1 °C.[3] The selection of buffers is also critical; standard buffers such as 0.1 N HCl (for pH 1.2), acetate buffer (for pH 4.5), and phosphate buffer (for pH 6.8) are recommended to mimic the gastrointestinal environment.[3]

The "shake-flask" method is the gold standard for equilibrium solubility determination. It involves suspending an excess of the solid API in the test medium and agitating it until equilibrium is reached. This ensures that the measured concentration represents the true thermodynamic solubility at that specific condition.

-

Preparation of Buffers: Prepare buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer) as per standard pharmacopeial procedures.

-

Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer. The excess solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a shaking incubator set to 37 ± 1 °C and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the samples to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove any particulate matter.

-

Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5][6]

Caption: Workflow for Equilibrium Solubility Determination.

The solubility data will be used to construct a pH-solubility profile. The lowest measured solubility across the pH range of 1.2 to 6.8 is used to classify the compound according to the Biopharmaceutics Classification System (BCS).[3] An API is considered "highly soluble" if the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over this pH range.[3]

Table 2: Hypothetical pH-Solubility Data

| pH | Mean Solubility (mg/mL) | Standard Deviation | Dose/Solubility Volume (mL) |

| 1.2 | > 50 | N/A | < 5 |

| 4.5 | 25.8 | 1.2 | 9.7 |

| 6.8 | 15.3 | 0.8 | 16.3 |

| Assuming a hypothetical highest dose of 250 mg. |

Based on this hypothetical data, the lowest solubility is observed at pH 6.8. The dose/solubility volume at this pH is less than 250 mL, which would classify this compound as a highly soluble compound.

Stability Assessment

Evaluating the chemical stability of a drug substance is a mandatory requirement in drug development, governed by the International Council for Harmonisation (ICH) guidelines.[7][8][9] The goal is to understand how the quality of the API varies over time under the influence of environmental factors such as temperature, humidity, and light.

Stability studies are designed to establish a re-test period for the drug substance and recommend storage conditions.[10] The program includes long-term, intermediate, and accelerated stability studies.[7] Furthermore, forced degradation (stress testing) is conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[9][10] This information is crucial for developing stability-indicating analytical methods.

Forced degradation studies expose the API to conditions more severe than those used in accelerated stability studies. This helps to elucidate degradation pathways.

3.2.1. Experimental Protocol: Forced Degradation

-

Acid/Base Hydrolysis: Treat solutions of the API with strong acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) at elevated temperatures (e.g., 60°C).

-

Oxidation: Expose the API solution to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.

-

Thermal Degradation: Store the solid API at a high temperature (e.g., 80°C) for a defined period.

-

Photostability: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Analysis: Analyze all stressed samples at appropriate time points using a suitable stability-indicating HPLC method to separate the parent compound from any degradation products.

Caption: Forced Degradation Study Workflow.

The imidazole ring and primary amine are potential sites for degradation. Amines can be susceptible to oxidative degradation, and the imidazole ring can undergo various reactions under harsh conditions.[11][12][13]

Formal stability studies are performed on at least three primary batches of the API to provide data for the registration application.[7][9]

3.3.1. Experimental Protocol: ICH Stability Study

-

Batch Selection: Use at least three primary batches manufactured by a process representative of the final production scale.[9]

-

Container Closure System: Store the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage Conditions: Place the batches in stability chambers maintained at the conditions specified in the ICH Q1A(R2) guideline.[7]

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[7]

-

Tests: The testing should include attributes susceptible to change, such as appearance, assay, degradation products, and water content. All analytical procedures must be validated and stability-indicating.[9]

Table 3: Typical Stability Testing Schedule and Parameters

| Condition | Time Points (Months) | Tests to be Performed |

| Long-term (25°C/60%RH) | 0, 3, 6, 9, 12, 18, 24, 36 | Appearance, Assay, Purity/Impurities, Water Content |

| Accelerated (40°C/75%RH) | 0, 3, 6 | Appearance, Assay, Purity/Impurities, Water Content |

Analytical Methodologies

The reliability of solubility and stability data is contingent upon the use of validated, stability-indicating analytical methods. For a molecule containing an imidazole moiety and a primary amine, reversed-phase HPLC with UV detection is a common and robust choice.[4][5]

-

Column Chemistry: A C18 or C8 column is often suitable for separating the polar parent compound from potentially less polar degradation products.[5][6]

-

Mobile Phase: A buffered mobile phase is necessary to control the ionization state of the analyte and ensure reproducible retention times. A combination of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typical.[5][6]

-

Detection: The imidazole ring provides a chromophore that allows for UV detection, typically in the range of 210-230 nm.[14][15]

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The ability of the method to separate the API from its degradation products (specificity) is paramount for stability studies.

Conclusion

A thorough understanding of the solubility and stability of this compound is fundamental to its successful development as a pharmaceutical agent. The protocols and rationales outlined in this guide provide a robust framework for generating the high-quality data required for regulatory submissions and for making informed decisions during formulation development. The inherent properties of the dihydrochloride salt form are anticipated to confer favorable solubility and stability, but these must be confirmed through rigorous experimental evaluation as described herein.

References

- 1. This compound | C6H13Cl2N3 | CID 11957567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmainfonepal.com [pharmainfonepal.com]

- 3. who.int [who.int]

- 4. benchchem.com [benchchem.com]

- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. pharma.gally.ch [pharma.gally.ch]

- 10. snscourseware.org [snscourseware.org]

- 11. forcetechnology.com [forcetechnology.com]

- 12. researchgate.net [researchgate.net]

- 13. eprints.um.edu.my [eprints.um.edu.my]

- 14. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

Potential therapeutic applications of imidazole derivatives in research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including its amphoteric nature, ability to act as a proton donor and acceptor, and capacity to coordinate with metal ions, make it a privileged scaffold in drug design.[3][4] This technical guide provides a comprehensive overview of the current research landscape and therapeutic potential of imidazole derivatives. We will delve into their diverse applications, exploring the underlying mechanisms of action, key structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel imidazole-based therapeutic agents.

The Imidazole Core: Physicochemical Properties and Synthetic Strategies

The imidazole nucleus is characterized by a planar, electron-rich aromatic system.[3] The presence of two nitrogen atoms imparts a unique electronic distribution and the ability to exist in two tautomeric forms.[3][4] This structural feature is fundamental to its biological activity, enabling it to participate in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, with biological targets like enzymes and receptors.[5] Furthermore, the imidazole ring is a key component of naturally occurring biomolecules like the amino acid histidine and histamine, highlighting its inherent biocompatibility and importance in physiological processes.[2]

The synthesis of imidazole derivatives has evolved significantly from classical methods like the Debus-Radziszewski synthesis.[3][6] Modern synthetic strategies, including microwave-assisted synthesis and metal-catalyzed cross-coupling reactions, have enabled the efficient and diverse functionalization of the imidazole core.[1][7] These advancements allow for the precise tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

A general workflow for the synthesis and evaluation of novel imidazole derivatives is depicted below. This iterative process, from initial design to preclinical evaluation, is fundamental to modern drug discovery.

Figure 1: A generalized workflow for the discovery and development of imidazole-based therapeutics.

Therapeutic Applications of Imidazole Derivatives

The structural versatility of the imidazole scaffold has led to its incorporation into a wide array of therapeutic agents with diverse biological activities.[8] This section will explore the most prominent and well-researched therapeutic areas for imidazole derivatives.

Anticancer Agents

Imidazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[9][10] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, disruption of microtubule dynamics, and the induction of apoptosis.[9][11]

Mechanisms of Action:

-

Kinase Inhibition: Many imidazole-based compounds act as potent inhibitors of protein kinases, which are crucial regulators of cancer cell signaling pathways.[9] For example, derivatives have been designed to target kinases such as RAF kinase and Epidermal Growth Factor Receptor (EGFR).[10][11]

-

Tubulin Polymerization Inhibition: Several imidazole derivatives interfere with the assembly of microtubules, essential components of the cytoskeleton involved in cell division.[11] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

-

Enzyme Inhibition: Imidazole derivatives can inhibit enzymes that are overexpressed in tumors, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs).[9]

-

Induction of Apoptosis: Some derivatives can increase the intracellular levels of reactive oxygen species (ROS) in cancer cells, triggering programmed cell death.[9]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

A fundamental step in evaluating the anticancer potential of novel imidazole derivatives is to determine their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Step-by-Step Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the imidazole derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).

-

Incubation: Incubate the plates for 24-72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[11]

Quantitative Data Summary: Anticancer Activity of Selected Imidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 22 | A549 (Lung) | 0.15 | [11] |

| Compound 22 | HeLa (Cervical) | 0.21 | [11] |

| Compound 22 | HepG2 (Liver) | 0.33 | [11] |

| Compound 22 | MCF-7 (Breast) | 0.17 | [11] |

| BZML (13) | SW480 (Colorectal) | 0.027 | [11] |

| BZML (13) | HCT116 (Colorectal) | 0.023 | [11] |

| Purine 46 | MDA-MB-231 (Breast) | 1.22 | [11] |

| Purine 48 | MDA-MB-231 (Breast) | 2.29 | [11] |

Antifungal Agents

Imidazole derivatives represent a major class of antifungal agents, with several compounds, such as clotrimazole, miconazole, and ketoconazole, being widely used in clinical practice.[12][13] Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[12][14]

Mechanism of Action:

The antifungal activity of most imidazole derivatives stems from their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[14][15] This enzyme is essential for the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[14][15]

Figure 2: Mechanism of action of antifungal imidazole derivatives.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain.

Step-by-Step Methodology:

-

Fungal Strain Preparation: Grow the fungal strain (e.g., Candida albicans, Aspergillus niger) on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the imidazole derivative in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Inoculate each well with the standardized fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the organism. This can be determined visually or by measuring the absorbance.

Antimicrobial Agents

Beyond their antifungal properties, imidazole derivatives also exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[16][17] Their mechanisms of action against bacteria are multifaceted and can involve the disruption of cell wall synthesis, interference with DNA replication, and damage to the cell membrane.[16]

Structure-Activity Relationship (SAR) Insights:

The antimicrobial potency of imidazole derivatives can be significantly influenced by the nature and position of substituents on the imidazole ring. For instance, the introduction of lipophilic groups can enhance cell membrane penetration, while electron-withdrawing groups can modulate the electronic properties of the ring, affecting its interaction with target molecules.[18]

Anti-inflammatory Agents

Several imidazole derivatives have demonstrated significant anti-inflammatory properties.[19][20] Their mechanisms of action in this context often involve the modulation of key inflammatory pathways.

Mechanisms of Action:

-

Enzyme Inhibition: Imidazole-based compounds can inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and p38 MAP kinase.[5][21]

-

Cytokine Modulation: They can downregulate the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) by targeting signaling pathways such as NF-κB.[19]

-

Antioxidant Activity: Some imidazole derivatives possess antioxidant properties, enabling them to scavenge reactive oxygen species that contribute to inflammation.[19]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test imidazole derivative orally or intraperitoneally to the animals. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[19][22]

Conclusion and Future Perspectives

The imidazole scaffold continues to be a highly prolific source of new therapeutic agents. Its remarkable versatility and amenability to chemical modification have solidified its place in modern drug discovery.[3][23] The diverse range of biological activities exhibited by imidazole derivatives, from anticancer and antifungal to antimicrobial and anti-inflammatory, underscores their immense therapeutic potential.[8][24]

Future research in this field will likely focus on several key areas:

-

Targeted Drug Design: The use of computational modeling and structure-based drug design will enable the development of more potent and selective imidazole derivatives that target specific disease-related proteins.

-

Hybrid Molecules: The synthesis of hybrid molecules that combine the imidazole scaffold with other pharmacophores is a promising strategy to develop multi-target drugs with enhanced efficacy and reduced potential for drug resistance.

-

Novel Delivery Systems: The development of advanced drug delivery systems, such as nanoparticles and liposomes, can improve the bioavailability and targeted delivery of imidazole-based drugs, enhancing their therapeutic index.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

- 8. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijsrtjournal.com [ijsrtjournal.com]

- 10. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]

- 12. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nano-ntp.com [nano-ntp.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. orientjchem.org [orientjchem.org]

- 20. 1,4,5-trialkyl imidazole system anti-inflammatory properties of new substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. jchemrev.com [jchemrev.com]

Methodological & Application

Synthesis Protocol for (R)-1-(1H-Imidazol-4-yl)propan-2-amine Dihydrochloride: An Application Note

Abstract

This comprehensive application note provides a detailed, research-grade protocol for the enantioselective synthesis of (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride. This chiral amine is a crucial building block in pharmaceutical development. The described synthetic route is designed for high stereochemical control and overall yield, commencing from commercially available 4-methyl-5-imidazolecarboxaldehyde. Key transformations include a stereoselective reductive amination and a robust protection-deprotection strategy. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the causality behind experimental choices, self-validating system protocols, and authoritative grounding through comprehensive references.

Introduction

(R)-1-(1H-Imidazol-4-yl)propan-2-amine, a chiral derivative of histamine, represents a significant pharmacophore in medicinal chemistry. Its enantiomerically pure form is a key intermediate in the synthesis of various therapeutic agents. The precise stereochemical orientation of the amine group is often critical for target binding and pharmacological activity. This document outlines a reliable and scalable synthetic protocol for the preparation of the (R)-enantiomer as its dihydrochloride salt, ensuring stability and ease of handling.[1]

The presented synthesis commences with 4-methyl-5-imidazolecarboxaldehyde and proceeds through a strategic sequence of reactions designed to install the desired stereocenter and functional groups. The core of this methodology lies in an asymmetric reductive amination, a powerful tool for the synthesis of chiral amines.[2][3][4] The imidazole nitrogen is temporarily protected to prevent side reactions, and the final product is isolated as a crystalline dihydrochloride salt.

Reaction Scheme and Logic

The overall synthetic strategy is depicted below. The rationale for this multi-step approach is to build the molecule sequentially, controlling the stereochemistry at the crucial amine-bearing carbon.

Caption: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified.

| Reagent/Solvent | Grade | Supplier |

| 4-Methyl-5-imidazolecarboxaldehyde | 99% | Sigma-Aldrich[5] |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥98% | |

| Triethylamine (TEA) | ≥99.5% | |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | |

| Ammonia solution | 7N in Methanol | |

| Chiral Catalyst (e.g., Ru-complex) | ||

| Formic acid | ≥95% | |

| Hydrochloric acid | 4M in 1,4-Dioxane | |

| Diethyl ether | Anhydrous, ≥99.7% |

Equipment

-

Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)

-

Magnetic stirrers with heating plates

-

Rotary evaporator

-

High-pressure hydrogenation vessel (if required by the chosen reductive amination method)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Column chromatography system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

High-Performance Liquid Chromatography (HPLC) system with a chiral column

-

Mass spectrometer (MS)

Detailed Experimental Protocol

Step 1: Protection of the Imidazole Nitrogen

The imidazole ring contains a nucleophilic secondary amine that can interfere with subsequent reactions.[6][7] Therefore, it is crucial to protect this group. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under various conditions and its facile removal under acidic conditions.[8][9]

Procedure:

-

To a stirred solution of 4-methyl-5-imidazolecarboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc protected intermediate, which can often be used in the next step without further purification.

Step 2: Asymmetric Reductive Amination

This is the key stereochemistry-determining step. The protected imidazole aldehyde is converted to the chiral amine via an imine intermediate. This can be achieved using a variety of methods, including transition-metal-catalyzed asymmetric hydrogenation or transfer hydrogenation.[2][3] Biocatalytic methods using transaminases also present a green and highly selective alternative.[10][11]

Procedure (Example using a Ru-catalyzed transfer hydrogenation):

-

In a suitable reaction vessel, dissolve the N-Boc protected imidazole intermediate (1.0 eq) and a chiral ruthenium catalyst (e.g., (R,R)-Ts-DPEN RuCl(p-cymene), 0.01 eq) in a mixture of formic acid and triethylamine (5:2 molar ratio) as the hydrogen source.

-

Stir the reaction mixture at 40-60 °C for 24-48 hours.

-